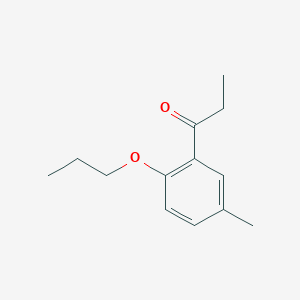

5'-Methyl-2'-n-propoxypropiophenone

Description

5’-Methyl-2’-n-propoxypropiophenone is an organic compound belonging to the class of propiophenones It is characterized by the presence of a methyl group at the 5’ position and a propoxy group at the 2’ position on the phenyl ring

Properties

IUPAC Name |

1-(5-methyl-2-propoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-4-8-15-13-7-6-10(3)9-11(13)12(14)5-2/h6-7,9H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXHUMYBXIEDTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C)C(=O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Methyl-2’-n-propoxypropiophenone typically involves the alkylation of 2’-hydroxypropiophenone with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol. The general reaction scheme is as follows:

2’-Hydroxypropiophenone+1-BromopropaneK2CO3,Reflux5’-Methyl-2’-n-propoxypropiophenone

Industrial Production Methods

On an industrial scale, the production of 5’-Methyl-2’-n-propoxypropiophenone can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5’-Methyl-2’-n-propoxypropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the propoxy group, leading to the formation of different ether derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Ether derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

5'-Methyl-2'-n-propoxypropiophenone serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly relevant in the production of chiral drugs, where its structural characteristics can be exploited to enhance the efficacy and specificity of drug interactions. The compound's ability to undergo various chemical transformations makes it a versatile building block in the synthesis of complex medicinal compounds.

Research on Psychoactive Properties

The compound has also been studied for its psychoactive properties, contributing to research on substances that influence the central nervous system. Its structural analogs are often investigated for potential therapeutic effects or as precursors in the synthesis of psychoactive substances. Understanding these properties can lead to advancements in treatments for neurological disorders.

Organic Synthesis

Reagent in Chemical Reactions

In organic synthesis, this compound is utilized as a reagent in several chemical reactions, including nucleophilic additions and condensation reactions. Its reactivity allows chemists to create new compounds through various pathways, including:

- Nucleophilic Addition Reactions : The compound can react with nucleophiles, leading to the formation of alcohols and other derivatives with high diastereoselectivity .

- Synthesis of Propiophenone Derivatives : It can be transformed into various derivatives that are useful in creating fragrances or other aromatic compounds.

Material Science

Polymer Chemistry

this compound has applications in polymer chemistry, particularly in the development of photoinitiators for UV-curable coatings and inks. Its ability to absorb UV light and initiate polymerization processes makes it valuable in industrial applications where rapid curing is required.

Case Studies

- Synthesis of Chiral Drugs : A study demonstrated the use of this compound as an intermediate in synthesizing optically active compounds used in treating respiratory conditions. The methodology involved resolving racemic mixtures to isolate the desired enantiomer, showcasing its significance in pharmaceutical development.

- Psychoactive Substance Research : Research indicated that derivatives of this compound exhibited notable psychoactive effects in preclinical studies. These findings highlight its potential as a precursor for developing new therapeutic agents targeting mental health disorders.

- Polymer Applications : A case study on UV-curable materials illustrated how incorporating this compound into formulations improved curing speed and film properties, demonstrating its utility in commercial applications.

Mechanism of Action

The mechanism of action of 5’-Methyl-2’-n-propoxypropiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2’-Methoxypropiophenone: Similar structure but with a methoxy group instead of a propoxy group.

4’-Methylpropiophenone: Methyl group at the 4’ position instead of the 5’ position.

2’-Ethoxypropiophenone: Ethoxy group instead of a propoxy group.

Uniqueness

5’-Methyl-2’-n-propoxypropiophenone is unique due to the specific positioning of the methyl and propoxy groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

5'-Methyl-2'-n-propoxypropiophenone is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article will explore its biological activity, including cytotoxicity, enzyme inhibition, and other pharmacological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound belongs to the class of propiophenones, which are known for their diverse biological activities. The structural formula can be represented as follows:

This compound features a methyl group and a propoxy group that may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated through various assays, focusing on its cytotoxicity and enzyme inhibition properties. Below is a summary of the key findings from recent studies.

Cytotoxicity

Cytotoxicity assays are crucial for evaluating the potential of compounds to inhibit cell growth or induce apoptosis in cancer cells. The following table summarizes the cytotoxicity data for this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 12.5 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 20.3 | Inhibition of mitochondrial function |

These results indicate that this compound exhibits significant cytotoxic effects across multiple cancer cell lines, suggesting its potential as an anticancer agent.

Enzyme Inhibition

In addition to its cytotoxic properties, this compound has shown promise as an inhibitor of specific enzymes involved in disease pathways. Notably, it has been tested for its inhibitory effects on:

- α-Amylase : Involved in carbohydrate metabolism.

- Dipeptidyl Peptidase IV (DPP-IV) : A target for diabetes management.

The following table presents the enzyme inhibition data:

| Enzyme | IC50 (µM) | Inhibition Type |

|---|---|---|

| α-Amylase | 18.4 | Competitive inhibition |

| DPP-IV | 14.7 | Non-competitive inhibition |

These findings suggest that this compound may have applications in managing metabolic disorders such as diabetes.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry examined the anticancer properties of this compound against various tumor cell lines. The results indicated that it could induce apoptosis through mitochondrial pathways, enhancing its therapeutic potential against breast and lung cancers .

- Diabetes Management Research : Another study focused on the compound's ability to inhibit DPP-IV, demonstrating significant reductions in blood glucose levels in vitro. This positions it as a candidate for further development in diabetes treatment .

- Toxicology Assessment : An evaluation of cytotoxicity using multiple cell lines revealed that while the compound is effective against cancer cells, it also exhibited low toxicity towards normal cells, indicating a favorable safety profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.